molecular formula C18H16ClNO5S B2640606 1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one CAS No. 294853-28-4

1'-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indole]-2'-one

Cat. No.: B2640606
CAS No.: 294853-28-4
M. Wt: 393.84
InChI Key: GWSPAIJIRZNJCU-UHFFFAOYSA-N
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Description

1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of a 1,3-dioxolane ring fused with an indole moiety, along with a chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of sulfonamide or sulfonate esters.

Scientific Research Applications

1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(2-Chlorobenzenesulfonyl)-4,5-dimethyl-1’,2’-dihydrospiro[1,3-dioxolane-2,3’-indole]-2’-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules. The indole moiety may interact with various receptors or enzymes, influencing biological pathways .

Properties

IUPAC Name

1'-(2-chlorophenyl)sulfonyl-4,5-dimethylspiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5S/c1-11-12(2)25-18(24-11)13-7-3-5-9-15(13)20(17(18)21)26(22,23)16-10-6-4-8-14(16)19/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSPAIJIRZNJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2(O1)C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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